N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine
CAS No.:
Cat. No.: VC14802129
Molecular Formula: C15H17N3O5
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O5 |
|---|---|
| Molecular Weight | 319.31 g/mol |
| IUPAC Name | 2-[[2-[[2-(4-methoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H17N3O5/c1-23-12-4-2-3-11-10(12)5-6-18(11)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
| Standard InChI Key | IKXDWJVXZYZJDL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O |
Introduction
N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine is a complex organic compound that combines an indole moiety with a dipeptide structure. Its unique chemical structure makes it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C₁₅H₁₇N₃O₅, and it has a molecular weight of approximately 319.31 g/mol .
Synthesis Methods
The synthesis of N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine typically involves peptide coupling reactions and the use of indole derivatives. The process may include steps such as:
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Peptide Synthesis: The glycylglycine segment is synthesized using standard peptide coupling techniques.
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Indole Derivative Preparation: The 4-methoxy-1H-indole is prepared or obtained and then linked to the acetyl group.
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Coupling Reaction: The indole-acetyl moiety is coupled with the glycylglycine segment to form the final compound.
Biological Activity and Potential Applications
N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine exhibits potential biological activity due to its ability to interact with specific molecular targets. Research suggests that compounds containing indole moieties can modulate receptor activities and influence various biological pathways. Specifically, this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, indicating potential anti-cancer properties.
| Potential Biological Activity | Description |
|---|---|
| Tubulin Polymerization Inhibition | May lead to cell cycle arrest and apoptosis in cancer cells |
| Receptor Modulation | Can influence various biological pathways by interacting with receptors |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine, including:
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3-(1H-Indol-1-yl)propanoylglycylglycine: Similar indole structure but with a different side chain.
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N-[3-(1H-indol-1-yl)propanoyl]glycylglycine: Features an indole moiety linked to a propanoyl group.
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N-[6-chloro-1H-indol-1-yl)acetyl]glycylglycine: Chlorine substitution on the indole ring.
These compounds highlight the versatility of indole-based peptide derivatives in medicinal chemistry.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms of action and specific interactions of N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine within biological systems. This includes detailed studies on its binding affinity to various receptors and enzymes, as well as its potential therapeutic applications in fields such as oncology.
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